N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C14H13F3N4O2S2 and its molecular weight is 390.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamide Derivatives in Scientific Research
Environmental Impact and Monitoring : Research on perfluorinated sulfonamides, a related group of compounds, sheds light on their occurrence in environmental samples and potential exposure risks. A study by Shoeib et al. (2005) explored the prevalence of perfluorinated alkyl sulfonamides (PFASs) in indoor and outdoor environments, revealing their significant presence and suggesting the importance of monitoring these compounds for environmental health assessments Shoeib, Harner, Wilford, Jones, & Zhu, 2005.
Pharmacokinetic Studies : Another aspect of scientific research involving sulfonamide derivatives is pharmacokinetic studies, which examine how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, Kuhne et al. (1976) conducted studies on the combination of N1-(4,5-dimethyl-2-oxazolyl)-sulfanilamide (sulfamoxole) and trimethoprim, highlighting the importance of understanding the interactions and effects of these compounds for therapeutic use Kuhne, Kohlmann, Seydel, & Wempe, 1976.
Toxicological Research : The study of sulfonamide derivatives also extends to toxicological research, investigating potential toxic effects and mechanisms of action. The research on toxic effects of sulfathiazole, another sulfonamide derivative, for example, contributes to our understanding of drug safety and adverse reactions, providing crucial data for the safe application of these compounds in various settings Glicklich & Sherman, 1941.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s predicted properties such as boiling point and density suggest that it may have certain bioavailability characteristics .
Result of Action
Given the broad spectrum of biological activities associated with similar compounds, it is likely that the compound’s action results in a variety of molecular and cellular effects .
properties
IUPAC Name |
N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S2/c1-2-10(22)19-12-20-21-13(25-12)24-7-11(23)18-9-5-3-4-8(6-9)14(15,16)17/h3-6H,2,7H2,1H3,(H,18,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOASUUNLMLVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.